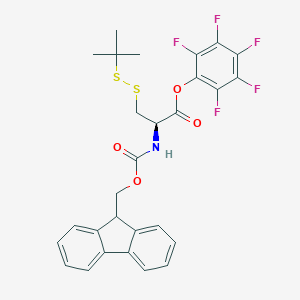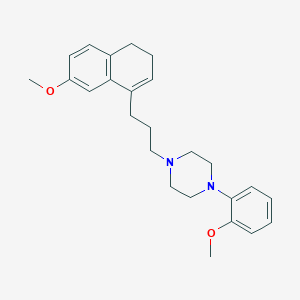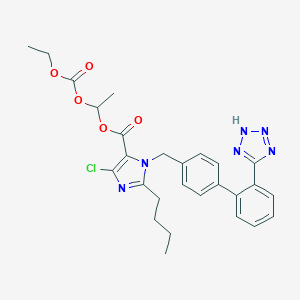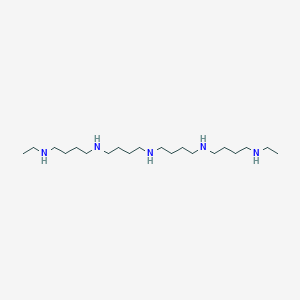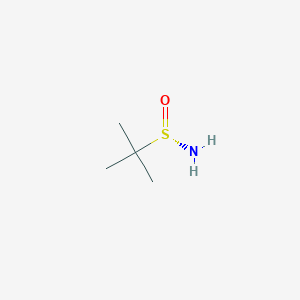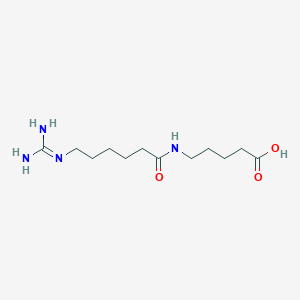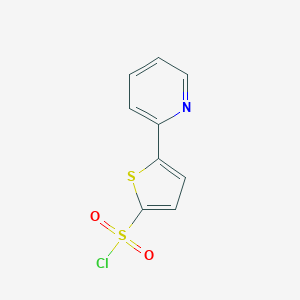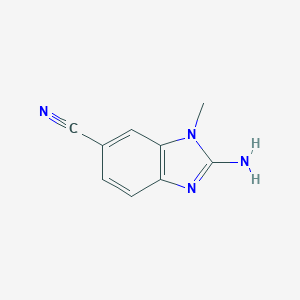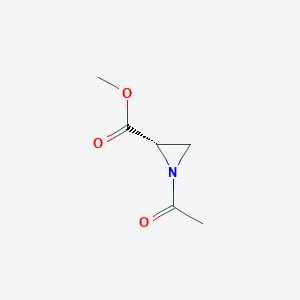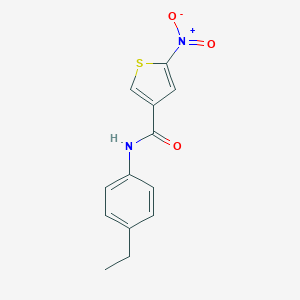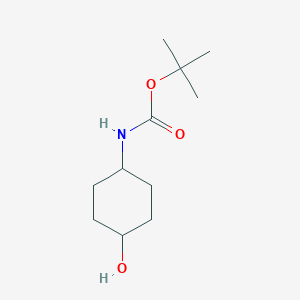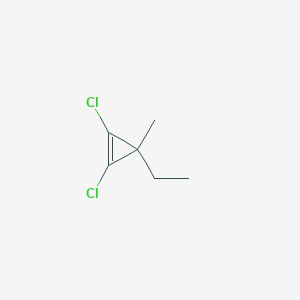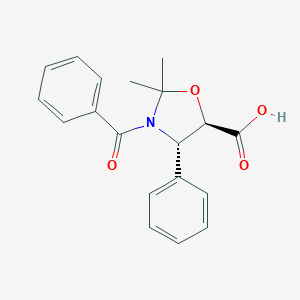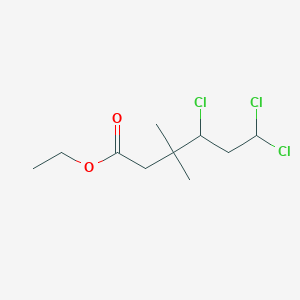
Ethyl 4,6,6-trichloro-3,3-dimethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,6,6-trichloro-3,3-dimethylhexanoate, commonly known as Deltamethrin, is a synthetic pyrethroid insecticide. It is widely used in agriculture, public health, and veterinary medicine to control pests such as mosquitoes, flies, ticks, and fleas. Deltamethrin is highly effective and has a low toxicity to humans and animals, making it a popular choice for pest control.
Mécanisme D'action
Deltamethrin works by binding to the voltage-gated sodium channels in the nerve cells of insects, causing hyperexcitation and paralysis. This leads to the death of the insect.
Effets Biochimiques Et Physiologiques
Deltamethrin has been shown to have low toxicity to mammals, but can cause skin irritation and respiratory problems if inhaled or ingested in large amounts. It has also been found to have a negative impact on the reproductive and immune systems of some animals.
Avantages Et Limitations Des Expériences En Laboratoire
Deltamethrin is a highly effective insecticide that can be used in small amounts to control pests. It is also relatively safe for humans and animals, making it a popular choice for pest control. However, its use can have negative impacts on non-target organisms and the environment, and it may not be effective against all types of pests.
Orientations Futures
There are several areas of research that could be explored in relation to Deltamethrin. These include:
1. Developing new formulations of Deltamethrin that are more effective against specific pests and have less impact on non-target organisms.
2. Investigating the long-term effects of Deltamethrin exposure on the health of humans and animals.
3. Studying the potential use of Deltamethrin in controlling the spread of insect-borne diseases.
4. Exploring alternative methods of pest control that are less harmful to the environment and non-target organisms.
5. Investigating the potential use of Deltamethrin in combination with other insecticides to improve its effectiveness and reduce negative impacts.
Méthodes De Synthèse
Deltamethrin is synthesized by reacting 3-phenoxybenzyl alcohol with a mixture of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid and ethyl 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate in the presence of a base. The resulting product is then treated with thionyl chloride and triethylamine to form the final compound.
Applications De Recherche Scientifique
Deltamethrin has been extensively studied for its insecticidal properties and its potential use in controlling insect-borne diseases such as malaria and dengue fever. It has also been investigated for its effects on non-target organisms such as bees and aquatic life.
Propriétés
Numéro CAS |
142226-75-3 |
|---|---|
Nom du produit |
Ethyl 4,6,6-trichloro-3,3-dimethylhexanoate |
Formule moléculaire |
C10H15Cl3O2 |
Poids moléculaire |
275.6 g/mol |
Nom IUPAC |
ethyl 4,6,6-trichloro-3,3-dimethylhexanoate |
InChI |
InChI=1S/C10H17Cl3O2/c1-4-15-9(14)6-10(2,3)7(11)5-8(12)13/h7-8H,4-6H2,1-3H3 |
Clé InChI |
PIUGWHOPZWEXQQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C)(C)C(CC(Cl)Cl)Cl |
SMILES canonique |
CCOC(=O)CC(C)(C)C(CC(Cl)Cl)Cl |
Synonymes |
3,3-dimethyl-4,6,6-trichloro-5-hexenic acid ethyl ester 3,3-dimethyl-4,6,6-trichloro-5-hexenoic acid ethyl ester DMTCHAEE ethyl dimethyltrichlorohexenoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)
